N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide
Description
N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes an acetylphenyl group, a diphenylmethyl group, and a methylsulfonyl group attached to a glycinamide backbone
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-benzhydrylacetamide |
InChI |
InChI=1S/C24H24N2O4S/c1-18(27)21-14-9-15-22(16-21)26(31(2,29)30)17-23(28)25-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-16,24H,17H2,1-2H3,(H,25,28) |
InChI Key |
LZOIHVBSEPBCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acetylphenyl intermediate: This involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the diphenylmethyl group: This step involves the reaction of benzyl chloride with a phenyl compound in the presence of a base like sodium hydroxide.
Attachment of the methylsulfonyl group: This is achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the glycinamide backbone: This involves the reaction of glycine with the previously formed intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-acetylphenyl)-N-(phenylmethyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(ethylsulfonyl)glycinamide
- N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(3-acetylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
